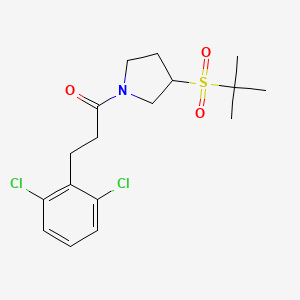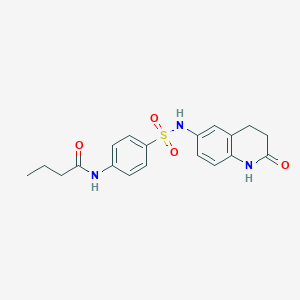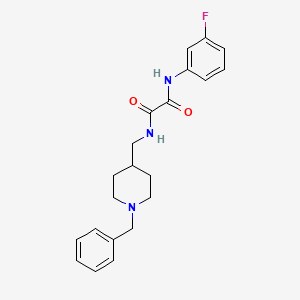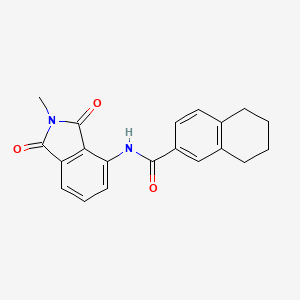![molecular formula C23H15BrN2OS2 B2742971 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 950456-84-5](/img/no-structure.png)
4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Researchers have developed various synthesis methodologies to create quinazolinone derivatives and related compounds, focusing on their structural characterization through spectral analysis and elemental analysis. These compounds are synthesized through reactions involving key intermediates like benzyl amine, thiourea, and different halides, leading to the formation of quinazolinone derivatives with potential biological activities. The structural aspects of these compounds are elucidated using techniques like IR, NMR, MS, and elemental analysis, providing insights into their molecular frameworks and chemical properties (El-Azab, Abdel-Aziz, Ng, & Tiekink, 2012).
Biological Activities
Quinazolinone derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Some studies have focused on evaluating the antimicrobial and antifungal activities of these compounds, showing promising results against various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus flavus. The biological screening involves methods like the paper disc diffusion technique and minimum inhibitory concentration (MIC) determinations to assess the potency of these compounds against targeted microorganisms (Patel, Patel, & Patel, 2010).
Anticancer Research
Quinazolinone derivatives have also been investigated for their potential anticancer activities. The synthesis of novel quinazolinone-based compounds and their evaluation against various cancer cell lines have been conducted to identify promising anticancer agents. These studies leverage in vitro antiproliferative assays to determine the cytotoxic effects of these compounds on cancer cells, aiming to identify compounds with significant anticancer potential for further development (Reis et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves the condensation of 4-bromobenzaldehyde with 2-aminobenzenethiol to form 4-bromo-2-(phenylthio)benzaldehyde, which is then reacted with 2-aminobenzophenone to form the target compound.", "Starting Materials": [ "4-bromobenzaldehyde", "2-aminobenzenethiol", "2-aminobenzophenone" ], "Reaction": [ "Step 1: Condensation of 4-bromobenzaldehyde with 2-aminobenzenethiol in the presence of a base such as sodium hydroxide or potassium carbonate to form 4-bromo-2-(phenylthio)benzaldehyde.", "Step 2: Reaction of 4-bromo-2-(phenylthio)benzaldehyde with 2-aminobenzophenone in the presence of a catalyst such as acetic acid or triethylamine to form 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one." ] } | |
CAS-Nummer |
950456-84-5 |
Molekularformel |
C23H15BrN2OS2 |
Molekulargewicht |
479.41 |
IUPAC-Name |
4-benzyl-3-(4-bromophenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C23H15BrN2OS2/c24-17-12-10-16(11-13-17)20-21-25(14-15-6-2-1-3-7-15)22(27)18-8-4-5-9-19(18)26(21)23(28)29-20/h1-13H,14H2 |
SMILES |
C1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=C(C=C5)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2742889.png)
![(2E)-3-[(2-fluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2742891.png)



![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2742901.png)
![3,4,5,6-tetrachloro-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2742902.png)


![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2742905.png)



